molecular formula C19H20N2O3 B2591543 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 922108-25-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Cat. No.: B2591543
CAS No.: 922108-25-6
M. Wt: 324.38
InChI Key: WWKBMIWQXVEYNG-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the ethyl and isobutyramide groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system, affecting neurotransmission.

Comparison with Similar Compounds

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide can be compared with other similar compounds, such as:

    Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Quetiapine: A well-known antipsychotic drug with a similar dibenzo[b,f][1,4]thiazepine core, used for treating psychiatric disorders.

    Isoxepac: Another compound with a dibenzoxepine core, used for its anti-inflammatory properties.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-21-15-7-5-6-8-17(15)24-16-10-9-13(11-14(16)19(21)23)20-18(22)12(2)3/h5-12H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKBMIWQXVEYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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